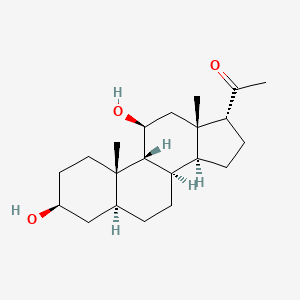
3alpha,11beta-Dihydroxy-5alpha-pregnan-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha,11beta-Dihydroxy-5alpha-pregnan-20-one is a steroidal compound with the molecular formula C21H34O3 It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,11beta-Dihydroxy-5alpha-pregnan-20-one typically involves multiple steps, starting from readily available steroid precursors. The process often includes hydroxylation reactions at specific positions on the steroid nucleus. Common reagents used in these reactions include oxidizing agents like chromium trioxide or potassium permanganate, and reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3alpha,11beta-Dihydroxy-5alpha-pregnan-20-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Halogenation using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alcohols.
Scientific Research Applications
3alpha,11beta-Dihydroxy-5alpha-pregnan-20-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 3alpha,11beta-Dihydroxy-5alpha-pregnan-20-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to changes in biochemical pathways and physiological effects. The exact pathways and targets can vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3beta,11alpha-Dihydroxy-5beta-pregnan-20-one
- 3alpha,21-Dihydroxy-5alpha-pregnan-20-one
- 3beta,17alpha-Dihydroxy-5alpha-pregnan-20-one
Uniqueness
3alpha,11beta-Dihydroxy-5alpha-pregnan-20-one is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[(3S,5S,8R,9R,10S,11S,13S,14S,17R)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-,21+/m0/s1 |
InChI Key |
NFVCQZNBRFPYOP-PEERVSPQSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@@H]3[C@@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















